

A Technical Guide to the Physicochemical Characteristics of DSPE-PEG(2000)-Mannose

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DSPE-PEG(2000)-Mannose

Cat. No.: B15546401

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[Mannose(polyethylene glycol)-2000] (**DSPE-PEG(2000)-Mannose**), a critical component in the development of targeted nanomedicine. This functionalized lipid is instrumental in formulating drug delivery systems, such as liposomes and lipid nanoparticles (LNPs), designed to target cells expressing mannose receptors.

Core Molecular Structure and Physicochemical Properties

DSPE-PEG(2000)-Mannose is an amphiphilic molecule composed of three key functional domains:

- DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A saturated 18-carbon phospholipid that serves as the hydrophobic anchor, enabling stable insertion into the lipid bilayer of nanoparticles.[1]
- PEG(2000) (Polyethylene Glycol, MW ≈ 2000 Da): A hydrophilic polymer chain that acts as a flexible spacer. It forms a protective hydrophilic corona on the nanoparticle surface, which sterically hinders opsonization and reduces clearance by the reticuloendothelial system, thereby prolonging circulation time in vivo.[2]

- Mannose: A C-type lectin-binding sugar moiety that serves as the targeting ligand. It specifically binds to mannose receptors (e.g., CD206) that are highly expressed on the surface of various immune cells, including macrophages, dendritic cells, and certain endothelial cells.[1][3][4]

This tripartite structure allows for the self-assembly of stable, long-circulating nanoparticles capable of actively targeting specific cell populations for enhanced therapeutic delivery.[5][6]

Table 1: Core Physicochemical Properties of DSPE-PEG(2000)-Mannose

Property	Value	References
Appearance	White to off-white solid	
Average Molecular Weight (MW)	The PEG component has an average MW of ~2000 Da. The total MW of the conjugate varies due to the polydispersity of PEG, with reported averages ranging from ~3040 to 3393 Da.	[1][2][7]
Purity	Typically $\geq 90\%$ or $\geq 95\%$ as determined by NMR.	[7][8]
Storage	Store as a powder at -20°C for long-term stability (≥ 3 years).	[7][8]
Critical Micelle Concentration (CMC)	While specific data for the mannosylated form is sparse, the CMC of the precursor DSPE-PEG(2000) is reported to be in the micromolar to low millimolar range (e.g., ~0.5-1 mM), varying significantly with solvent conditions (e.g., higher in pure water than in buffer).	[9][10]

Characteristics in Nanoparticle Formulations

The most relevant physicochemical properties of **DSPE-PEG(2000)-Mannose** are observed when it is incorporated as an excipient into a larger nanoparticle system. Properties such as particle size, surface charge (zeta potential), and drug loading are not intrinsic to the molecule itself but are defining characteristics of the final formulation. These parameters are highly dependent on the overall lipid composition, drug properties, and manufacturing process.[\[11\]](#)

Table 2: Representative Physicochemical Data for Nanoparticles Formulated with DSPE-PEG(2000)-Mannose

Parameter	Representative Value Range	Significance & Context	References
Hydrodynamic Diameter (Size)	80 nm - 400 nm	<p>Particle size is a critical determinant of in vivo fate, influencing circulation time, biodistribution, and cellular uptake.</p> <p>The size depends on formulation method (e.g., extrusion, sonication) and lipid composition.</p>	[12] [13] [14]
Zeta Potential (ζ)	-55 mV to +33 mV	<p>Surface charge affects colloidal stability and interaction with biological membranes.</p> <p>The value is highly influenced by the other lipids in the formulation (e.g., cationic or anionic lipids) and surface coatings. A shift toward positive potential can be seen with certain mannosylation techniques.</p>	[12] [15] [16]
Entrapment Efficiency (EE%)	70% - 90% (drug dependent)	<p>Represents the percentage of the initial drug that is successfully encapsulated within the nanoparticle.</p> <p>Varies widely based</p>	[12] [14]

on the drug's properties (hydrophilic vs. hydrophobic) and the formulation method.

Mechanism of Action: Mannose Receptor-Mediated Targeting

The primary function of the mannose moiety is to engage the Mannose Receptor (MR, CD206), a C-type lectin that acts as a pattern recognition receptor.^{[3][4]} The binding of the mannosylated nanoparticle to the MR on an antigen-presenting cell (APC) surface triggers a clathrin-dependent endocytosis process.^[17] The nanoparticle is internalized into an early endosome, which can then traffic to late endosomes and lysosomes, leading to the release of the therapeutic payload directly into the cell.^{[17][18]} This targeted uptake mechanism significantly enhances the delivery efficiency to specific cell populations compared to non-targeted nanoparticles.^{[3][5]}

Diagram 1: Mannose Receptor-Mediated Endocytosis Pathway

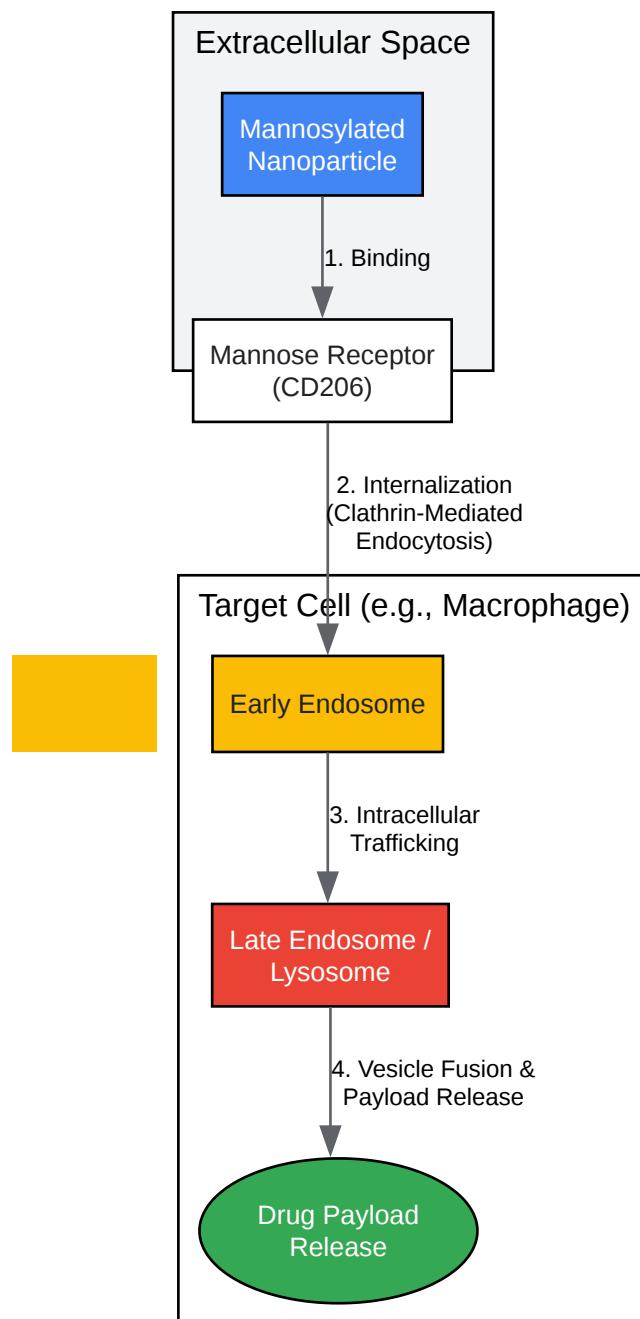


Diagram 2: General Workflow for Synthesis and Confirmation

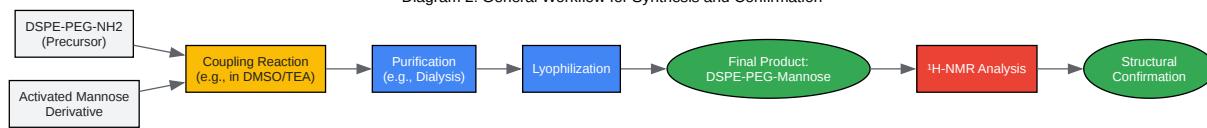
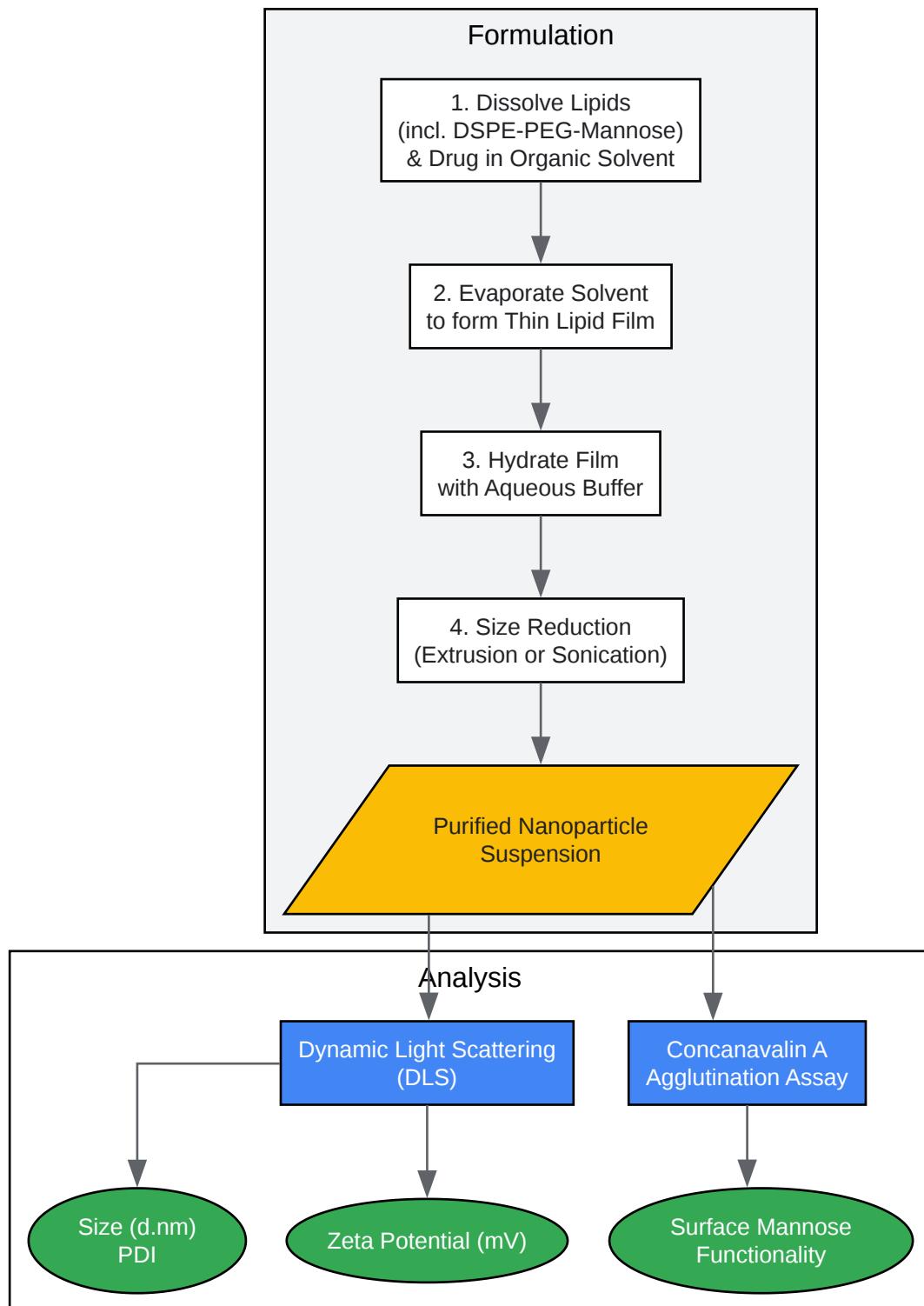



Diagram 3: Workflow for Nanoparticle Formulation and Analysis

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. avantiresearch.com [avantiresearch.com]
- 2. DSPE-PEG2000-Mannose - Echelon Biosciences [echelon-inc.com]
- 3. Exploitation of the Macrophage Mannose Receptor (CD206) in Infectious Disease Diagnostics and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mannosylated liposomes for targeted gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. DSPE-PEG-Mannose, MW 2,000 | BroadPharm [broadpharm.com]
- 9. Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Freeze-Dried Targeted Mannosylated Selenium-Loaded Nanoliposomes: Development and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Mannosylated liposomes for targeted gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. The Mannose Receptor: From Endocytic Receptor and Biomarker to Regulator of (Meta)Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mannose receptor-mediated uptake of antigens strongly enhances HLA class II-restricted antigen presentation by cultured dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Characteristics of DSPE-PEG(2000)-Mannose]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15546401#physicochemical-characteristics-of-dspe-peg-2000-mannose>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com